Phenbenzamine
Overview
Description
Phenbenzamine, also known by its trade name Antergan, is an antihistamine belonging to the ethylenediamine class. It was the first antihistamine introduced for medical use in the early 1940s. This compound exhibits both antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain other conditions .
Preparation Methods
Phenbenzamine can be synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine. This reaction involves the nucleophilic substitution of the chlorine atom by the nitrogen atom of the N-benzylaniline, forming the desired product .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Reactants: N-benzylaniline and 2-chloroethyldimethylamine.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Phenbenzamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Substituted this compound derivatives.
Scientific Research Applications
Phenbenzamine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying antihistaminic and anticholinergic properties.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating allergic responses.
Industry: this compound’s chemical properties make it useful in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Phenbenzamine is compared with other antihistamines such as mepyramine (pyrilamine), diphenhydramine, promethazine, and tripelennamine. While all these compounds share antihistaminic properties, this compound was the first to be introduced for medical use. Its unique combination of antihistaminic and anticholinergic properties distinguishes it from other antihistamines .
Comparison with Similar Compounds
- Mepyramine (Pyrilamine)
- Diphenhydramine
- Promethazine
- Tripelennamine
Phenbenzamine’s historical significance and unique properties make it a noteworthy compound in the field of medicinal chemistry.
Properties
CAS No. |
961-71-7 |
---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
CHOBRHHOYQKCOU-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
boiling_point |
354 to 356 °F at 7 mmHg (NTP, 1992) |
density |
1.019 (NTP, 1992) - Denser than water; will sink |
961-71-7 | |
physical_description |
Phenbenzamine is a liquid. (NTP, 1992) |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antergan Cyproheptadine Dihexazin Periactin Peritol Viternum |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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